molecular formula C8H5BrClF3O B14901086 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene

1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B14901086
M. Wt: 289.47 g/mol
InChI Key: XVQISUNVLKDOJU-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxy and trifluoromethyl groups. For example, starting with a chlorinated benzene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide. The trifluoromethyl group can be added using a reagent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate. Reduction reactions can also occur, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Methoxide: Used for introducing the methoxy group.

    Trifluoromethyl Iodide: Used for introducing the trifluoromethyl group.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: The compound may be used in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromo-5-fluorobenzotrifluoride

Uniqueness

1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy and trifluoromethyl groups enhance its reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

1-bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(10)3-6(7)9/h2-3H,1H3

InChI Key

XVQISUNVLKDOJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C(F)(F)F

Origin of Product

United States

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